molecular formula C10H12N2O3 B11721083 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B11721083
M. Wt: 208.21 g/mol
InChI Key: MKYVVRLCRXHHQT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one is an organic compound with the molecular formula C10H12N2O3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 2-amino-4-methoxybenzoic acid with acetic acid in tetrahydrofuran. This method is commonly used in laboratory settings . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoxaline-2,3-dione derivatives.

Scientific Research Applications

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical reactions and applications in various fields.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C10H12N2O3/c1-14-8-3-6-7(4-9(8)15-2)12-10(13)5-11-6/h3-4,11H,5H2,1-2H3,(H,12,13)

InChI Key

MKYVVRLCRXHHQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NCC(=O)N2)OC

Origin of Product

United States

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